molecular formula C12H17FOS B8000082 5-Fluoro-3-n-pentoxyphenyl methyl sulfide

5-Fluoro-3-n-pentoxyphenyl methyl sulfide

Cat. No.: B8000082
M. Wt: 228.33 g/mol
InChI Key: LPFDZSGCCXCAPS-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxyphenyl methyl sulfide is an organosulfur compound characterized by a fluorinated aromatic ring substituted with a pentoxy (–O–C₅H₁₁) group at the 3-position and a methyl sulfide (–S–CH₃) moiety at the para position relative to the fluorine atom. This compound has been listed in synthetic chemistry catalogs (e.g., CymitQuimica) but is currently discontinued, limiting publicly available experimental data .

Properties

IUPAC Name

1-fluoro-3-methylsulfanyl-5-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-3-4-5-6-14-11-7-10(13)8-12(9-11)15-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFDZSGCCXCAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxyphenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-3-n-pentoxyphenol and methylthiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, making it more nucleophilic.

    Reaction: The deprotonated phenol reacts with methylthiol in the presence of a suitable catalyst, such as palladium, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Compounds with the fluorine atom replaced by other functional groups.

Scientific Research Applications

5-Fluoro-3-n-pentoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets. The fluorine atom and the methyl sulfide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Potential Applications/Findings
5-Fluoro-3-n-pentoxyphenyl methyl sulfide –F (5-position), –O–C₅H₁₁ (3-position), –S–CH₃ High hydrophobicity due to pentoxy chain; electron-deficient aromatic ring Discontinued; potential intermediate in organosulfur synthesis
Methyl phenyl sulfide –S–CH₃ (unsubstituted benzene) Simpler structure; no electron-withdrawing groups Widely used in thioether chemistry
5-Fluoro-2-methoxybenzenesulfonamide –F (5-position), –SO₂NH₂, –OCH₃ (2-position) Sulfonamide group enhances polarity; fluorine modulates electronic effects Studied for pharmacological activity (e.g., enzyme inhibition)
3-Methyl-4-monomethylaminoazobenzene –N(CH₃)₂, –CH₃ (azobenzene backbone) Carcinogenicity linked to protein-binding dynamics in liver tissue Historical relevance in carcinogenesis studies

Electronic and Reactivity Comparisons

  • Fluorine Substituent: The fluorine atom in 5-fluoro-3-n-pentoxyphenyl methyl sulfide likely reduces electron density on the aromatic ring compared to non-fluorinated analogs (e.g., methyl phenyl sulfide). This effect may alter nucleophilic aromatic substitution reactivity .
  • Methyl Sulfide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., 5-fluoro-2-methoxybenzenesulfonamide), the methyl sulfide group lacks hydrogen-bonding capacity, which may limit interactions with biological targets .

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